6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid is a complex organic compound notable for its potential applications in pharmaceutical research and development. This compound is classified as a small molecule and is currently under experimental investigation, primarily for its biological activities and interactions with various biological targets.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is referenced in databases like DrugBank, PubChem, and ChemBK, which provide detailed chemical information and synthesis methods.
The synthesis of 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid involves multiple steps that typically include the use of specific reagents and conditions tailored to achieve high yields.
The molecular structure of 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid features a thieno[3,4-d]imidazole ring system linked to a hexanoic acid chain through an amide bond.
C[C@@]1(CCCCC(=O)NCCCCCC(O)=O)SC[C@]2([H])NC(=O)N[C@]12[H]
The compound participates in several chemical reactions that are essential for its functionalization and application in biological systems.
The mechanism of action for 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid is not fully elucidated but involves interactions with specific biological targets that may modulate cellular pathways.
Research indicates that compounds with similar structures exhibit significant biological activities including anti-inflammatory effects and modulation of angiogenesis. These properties suggest potential therapeutic roles that warrant further investigation .
Understanding the physical and chemical properties of 6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid is crucial for its application in scientific research.
These properties indicate that the compound has moderate solubility in water and may exhibit specific interactions with biological membranes.
6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid has several potential applications in scientific research:
CAS No.: 2226-71-3
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5